molecular formula C16H12N2O2 B034070 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid CAS No. 107027-42-9

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Cat. No.: B034070
CAS No.: 107027-42-9
M. Wt: 264.28 g/mol
InChI Key: KLSIJLUVNKNDFJ-UHFFFAOYSA-N
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Description

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H12N2O2 It is known for its unique structure, which includes a quinoline core substituted with a pyridine ring and a carboxylic acid group

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution with Pyridine Ring: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4-carboxylic acid: Similar structure but lacks the pyridine ring.

    8-Methylquinoline-4-carboxylic acid: Similar structure but lacks the pyridine ring.

    2-Pyridin-4-ylquinoline-4-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness

8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the presence of both the pyridine ring and the methyl group, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research applications.

Properties

IUPAC Name

8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIJLUVNKNDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396711
Record name 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-42-9
Record name 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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